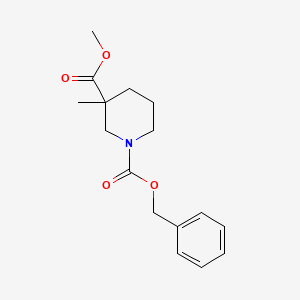

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQNDANRDMXAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201178377 | |

| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174543-82-9 | |

| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174543-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the formation of the core piperidine ring structure, followed by nitrogen protection and subsequent esterification. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate replication and further investigation.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in three main stages:

-

Synthesis of 3-Methylpiperidine-3-carboxylic Acid: This initial step establishes the core heterocyclic scaffold with the desired substitution pattern. A viable route involves a Michael addition of a cyanoacetate derivative followed by cyclization, hydrolysis, and decarboxylation.

-

N-Protection with a Carboxybenzyl (Cbz) Group: The secondary amine of the piperidine ring is protected with a Cbz group to prevent unwanted side reactions in the subsequent esterification step. This is a standard protection strategy for amines.

-

Esterification of the Carboxylic Acid: The final step involves the conversion of the carboxylic acid moiety to its corresponding methyl ester to yield the target compound.

This overall synthetic pathway is illustrated in the following workflow diagram.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylpiperidine-3-carboxylic Acid

This procedure is adapted from established methods for the synthesis of substituted piperidines involving cyanoacetate derivatives.

2.1.1. Michael Addition of Ethyl Cyanoacetate to Acrylonitrile

-

To a stirred solution of ethyl cyanoacetate (1.0 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) is added.

-

Acrylonitrile (1.1 eq) is then added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure to yield the crude Michael adduct.

2.1.2. Cyclization, Hydrolysis, and Decarboxylation

-

The crude Michael adduct is dissolved in ethanol, and a solution of sodium ethoxide (1.5 eq) in ethanol is added.

-

The mixture is heated at reflux for 4 hours to effect cyclization.

-

After cooling, concentrated hydrochloric acid is added, and the mixture is refluxed for an additional 12 hours to achieve hydrolysis and decarboxylation.

-

The reaction mixture is cooled, and the pH is adjusted to approximately 7 with a sodium hydroxide solution.

-

The precipitated product, 3-methylpiperidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: N-Cbz Protection of 3-Methylpiperidine-3-carboxylic Acid

This protocol is a standard procedure for the N-protection of amino acids.

-

To a solution of 3-methylpiperidine-3-carboxylic acid (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 eq) is added at 0 °C.

-

Benzyl chloroformate (Cbz-Cl, 1.5 eq) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.

-

The mixture is then diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography to yield N-Cbz-3-methylpiperidine-3-carboxylic acid.

Step 3: Esterification to this compound

This procedure is adapted from a common method for the esterification of N-protected amino acids.[1]

-

To a stirred solution of N-Cbz-3-methylpiperidine-3-carboxylic acid (1.0 eq) in methanol (approximately 8 equivalents), the solution is cooled to -10 °C in an ice-salt bath.

-

Thionyl chloride (1.55 eq) is added dropwise, maintaining the temperature below -5 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to 40 °C and held at this temperature for 2 hours.

-

The solution is then carefully brought to a pH of approximately 8 with a saturated sodium carbonate solution.

-

The mixture is extracted with methylene chloride.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a clear liquid.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step.

Table 1: Reagents and Reaction Conditions for the Synthesis of 3-Methylpiperidine-3-carboxylic Acid

| Step | Reagent | Molar Ratio (eq) | Solvent | Temperature | Time |

| Michael Addition | Ethyl Cyanoacetate | 1.0 | Ethanol | Room Temp. | 24 h |

| Acrylonitrile | 1.1 | ||||

| Piperidine | 0.1 (catalyst) | ||||

| Cyclization | Michael Adduct | 1.0 | Ethanol | Reflux | 4 h |

| Sodium Ethoxide | 1.5 | ||||

| Hydrolysis & Decarboxylation | Cyclized Intermediate | 1.0 | Conc. HCl | Reflux | 12 h |

Table 2: Reagents and Reaction Conditions for N-Cbz Protection

| Reagent | Molar Ratio (eq) | Solvent | Temperature | Time | Yield |

| 3-Methylpiperidine-3-carboxylic Acid | 1.0 | THF/Water (2:1) | 0 °C to Room Temp. | 20 h | ~90% |

| Sodium Bicarbonate | 2.0 | ||||

| Benzyl Chloroformate (Cbz-Cl) | 1.5 |

Table 3: Reagents and Reaction Conditions for Esterification

| Reagent | Molar Ratio (eq) | Solvent | Temperature | Time | Yield |

| N-Cbz-3-methylpiperidine-3-carboxylic Acid | 1.0 | Methanol | -10 °C to 40 °C | 2 h | ~87% |

| Thionyl Chloride | 1.55 |

Logical Relationships in the Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The logical flow ensures that the desired functional group transformations occur in the correct order, preventing unwanted side reactions.

Caption: Logical flow diagram of the synthesis, highlighting the necessity of each step.

This technical guide provides a detailed framework for the synthesis of this compound. Researchers and scientists can utilize this information for the laboratory-scale preparation of this important synthetic intermediate. Further optimization of reaction conditions may be possible to improve yields and purity.

References

An In-depth Technical Guide to Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogues and established chemical principles to offer a robust resource for researchers.

Core Chemical Properties

This compound is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the Cbz (carboxybenzyl) protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the methyl and methyl carboxylate groups at the 3-position offer sites for further functionalization or can influence the molecule's steric and electronic properties.

Structural Information

-

IUPAC Name: Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate

-

Molecular Formula: C₁₆H₂₁NO₄

-

Molecular Weight: 291.34 g/mol

-

Chemical Structure:

Chemical structure of this compound.

Physicochemical Properties

| Property | This compound (Predicted) | 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid[1] | Methyl 1-methylpiperidine-3-carboxylate[2][3] |

| Molecular Formula | C₁₆H₂₁NO₄ | C₁₅H₁₉NO₄ | C₈H₁₅NO₂ |

| Molecular Weight | 291.34 g/mol | 277.31 g/mol | 157.21 g/mol |

| State | Likely a colorless oil or a white to off-white solid | Solid | Liquid |

| Boiling Point | Not available | 440.3±45.0 °C (Predicted)[1] | 190.0±33.0 °C at 760 mmHg |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in organic solvents. | Soluble in organic solvents. |

Plausible Synthesis and Experimental Protocols

A straightforward and plausible method for the synthesis of this compound is the esterification of its carboxylic acid precursor, 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid. Several standard esterification procedures could be employed. Below is a detailed protocol for a common acid-catalyzed esterification.

Synthetic Workflow

Proposed synthesis of the target compound.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

1-N-Cbz-3-Methylpiperidine-3-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (a sufficient volume to dissolve the starting material, e.g., 10-20 mL per gram), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (or ethyl acetate) and water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Predicted Spectroscopic Data

While experimental spectra for the target compound are not available, its characteristic spectral features can be predicted based on the known data for similar N-Cbz protected piperidine derivatives.

-

¹H NMR:

-

Cbz group: A multiplet in the range of 7.30-7.40 ppm corresponding to the aromatic protons of the benzyl group, and a singlet at approximately 5.1-5.2 ppm for the benzylic CH₂ protons.

-

Piperidine ring: A series of multiplets for the piperidine ring protons, typically between 1.5 and 4.0 ppm.

-

Methyl group (at C3): A singlet at around 1.2-1.5 ppm.

-

Methyl ester: A singlet at approximately 3.7 ppm.

-

-

¹³C NMR:

-

Cbz group: A peak for the carbonyl carbon around 155 ppm, aromatic carbons between 127-137 ppm, and the benzylic carbon at approximately 67 ppm.

-

Ester carbonyl: A peak around 173-175 ppm.

-

Piperidine ring carbons: Peaks in the range of 20-60 ppm.

-

Methyl group (at C3): A peak around 15-25 ppm.

-

Methyl ester carbon: A peak around 52 ppm.

-

-

IR Spectroscopy:

-

C=O stretch (urethane): A strong absorption band around 1690-1710 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-O stretch: Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

Potential Applications in Drug Development

The piperidine nucleus is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Substituted piperidines are key components in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and antiarrhythmics.

Role as a Synthetic Building Block

This compound is a valuable building block for the synthesis of more complex molecules. The Cbz group provides robust protection of the piperidine nitrogen, which can be selectively removed under specific conditions (e.g., hydrogenolysis) without affecting other functional groups. The methyl ester can be hydrolyzed back to the carboxylic acid or converted to an amide, providing further opportunities for derivatization.

Potential Pharmacological Significance

The introduction of a methyl group at the 3-position of the piperidine ring can have significant effects on the pharmacological properties of the molecule. This substitution can:

-

Influence Binding Affinity: The steric bulk of the methyl group can enhance or reduce the binding affinity of the molecule to its biological target by influencing the overall conformation.

-

Modulate Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduce Chirality: If the synthesis is stereoselective, the resulting enantiomers can exhibit different pharmacological activities.

Given the prevalence of the 3-substituted piperidine motif in bioactive compounds, this compound represents a promising scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders and pain management. The synthesis and evaluation of derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Drug Discovery Workflow

Conceptual role in a drug discovery pipeline.

References

Technical Guide: Spectroscopic Data for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry. The functional groups present—a carbobenzyloxy (Cbz) protecting group on the nitrogen, a methyl group, and a methyl ester at the 3-position—each contribute distinct features to its spectroscopic profile. Understanding these expected spectral characteristics is crucial for its synthesis, purification, and characterization in research and drug development.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chiral center at the 3-position and the presence of rotamers due to the amide bond of the Cbz group.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Cbz-CH₂ | ~5.1-5.2 | Singlet (broad) | The benzylic protons of the Cbz group. Broadness may be due to rotamers. |

| Cbz-Ar-H | ~7.2-7.4 | Multiplet | Aromatic protons of the Cbz group. |

| O-CH₃ | ~3.7 | Singlet | Methyl ester protons. |

| C3-CH₃ | ~1.2-1.4 | Singlet | Methyl group at the 3-position. |

| Piperidine ring protons | ~1.5-4.0 | Multiplets | The piperidine ring protons will show complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons adjacent to the nitrogen and the ester will be further downfield. |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Cbz C=O | ~155 | Carbonyl of the carbamate. |

| Cbz Aromatic C | ~127-137 | Aromatic carbons of the Cbz group. |

| Cbz CH₂ | ~67 | Benzylic carbon of the Cbz group. |

| Ester C=O | ~173-175 | Carbonyl of the methyl ester. |

| Ester O-CH₃ | ~52 | Methyl carbon of the ester. |

| C3 (quaternary) | ~45-50 | The quaternary carbon at the 3-position. |

| C3-CH₃ | ~20-25 | Methyl carbon at the 3-position. |

| Piperidine C2, C6 | ~40-55 | Carbons adjacent to the nitrogen. |

| Piperidine C4, C5 | ~20-35 | Remaining piperidine ring carbons. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of the carbonyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Cbz) | ~1690-1700 | Strong |

| C=O (Ester) | ~1730-1740 | Strong |

| C-H (Aromatic) | ~3030-3100 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Medium-Strong |

| C-O | ~1200-1300 | Strong |

Predicted Mass Spectrometry (MS)

For high-resolution mass spectrometry (HRMS), the exact mass can be calculated for the molecular formula C₁₅H₁₉NO₄.

| Ion | Calculated m/z |

| [M+H]⁺ | 278.1387 |

| [M+Na]⁺ | 300.1206 |

The fragmentation pattern in MS/MS would likely involve the loss of the Cbz group, the methoxy group, and cleavage of the piperidine ring.

Spectroscopic Data of Analogous Compounds

To provide a reference, the following tables summarize the experimental spectroscopic data for structurally related piperidine derivatives.

Methyl 1-benzylpiperidine-3-carboxylate (CAS: 50585-91-6)

This compound is structurally similar, with a benzyl group instead of a Cbz group on the nitrogen.

(No detailed spectroscopic data was found in the search results for this specific analog)

Methyl N-Boc-piperidine-3-carboxylate (CAS: 148763-41-1)

The tert-butyloxycarbonyl (Boc) group is another common nitrogen protecting group.

¹H NMR (400 MHz, CDCl₃) [1]

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc C(CH₃)₃ | 1.4 | s |

| Piperidine H | 1.6 | d, J = 3.4 Hz |

| Piperidine H | 1.6 | m |

| Piperidine H | 1.7 | m |

| Piperidine H | 2.0 | m |

| Piperidine H | 2.4 | m |

| Piperidine H | 2.8 | m |

| Piperidine H | 3.0 | s |

| O-CH₃ | 3.7 | s |

| Piperidine H | 3.9 | d, J = 13.2 Hz |

| Piperidine H | 4.1 | s |

(Note: The original data source provides a simplified description of the multiplets for the piperidine protons.)

Experimental Protocols

A general procedure for the synthesis and characterization of this compound would involve a multi-step synthesis followed by purification and spectroscopic analysis.

General Synthetic Approach

-

Starting Material: A suitable precursor, such as 3-methylpiperidine-3-carboxylic acid.

-

N-Protection: Protection of the secondary amine of the piperidine ring with a carbobenzyloxy group using benzyl chloroformate (Cbz-Cl) in the presence of a base.

-

Esterification: Conversion of the carboxylic acid to a methyl ester. This can be achieved using methanol with a catalyst such as thionyl chloride or by reaction with trimethylsilyldiazomethane.[1]

-

Purification: The crude product would be purified using techniques such as flash column chromatography.

-

Characterization: The structure of the final product would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

General Characterization Methods[2]

-

¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in ppm relative to a residual solvent peak.

-

¹³C NMR: Spectra are recorded on the same instrument, and chemical shifts are referenced to the solvent signal.

-

IR Spectroscopy: Spectra are often recorded on an FTIR spectrometer, and the data is reported in wavenumbers (cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) is a common technique for obtaining accurate mass measurements.

Visualization

Synthetic and Characterization Workflow

References

In-Depth Technical Guide: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a meticulously outlined experimental protocol for its synthesis, and includes relevant spectral data. A workflow diagram of the synthesis is also presented to facilitate a clear understanding of the process.

Compound Identification

| Identifier | Value |

| Chemical Name | Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate |

| Common Name | This compound |

| CAS Number | 174543-82-9[1] |

| Molecular Formula | C₁₆H₂₁NO₄[1] |

| Molecular Weight | 291.34 g/mol [1] |

Physicochemical Data

| Property | Value |

| Boiling Point | 440.3 ± 45.0 °C (Predicted) |

| Density | 1.224 g/cm³ (Predicted) |

| pKa | 4.52 ± 0.20 (Predicted) |

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure described in Tetrahedron Letters, 1996, 37(8), 1297-1300. This synthesis involves the esterification of 1-Cbz-3-methylpiperidine-3-carboxylic acid.

Materials:

-

1-Cbz-3-methylpiperidine-3-carboxylic acid

-

Methanol (MeOH)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

Procedure:

-

A solution of 1-Cbz-3-methylpiperidine-3-carboxylic acid (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath to 0 °C.

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 12-16 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure using a rotary evaporator to remove the excess methanol.

-

The residue is redissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Yield:

-

A yield of approximately 96% has been reported for this transformation.

Synthetic Workflow

The synthesis of this compound from its corresponding carboxylic acid is a straightforward esterification reaction. The workflow is depicted below.

Caption: Synthesis of the target compound via esterification.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not explicitly available in the cited literature. Researchers are advised to perform their own spectral analysis for characterization upon synthesis.

Applications in Research and Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry due to their presence in a wide array of natural products and synthetic drugs. The Cbz-protected methyl ester, this compound, serves as a versatile building block for the synthesis of more complex molecules. The Cbz protecting group can be readily removed under hydrogenolysis conditions, and the methyl ester can be hydrolyzed or converted to other functional groups, allowing for further chemical modifications. This makes it a valuable starting material for the development of novel therapeutics.

Safety Information

A comprehensive safety data sheet (SDS) is not publicly available for this specific compound. Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, please refer to their respective SDS.

References

Starting materials for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a key building block in the development of various pharmaceutical agents. This document provides a comprehensive overview of the potential starting materials, detailed experimental protocols for the synthetic pathway, and quantitative data to support reproducibility.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most common and logical pathway involves a three-step sequence starting from commercially available piperidine-3-carboxylic acid derivatives. The core transformations include:

-

N-Protection: Introduction of the Carboxybenzyl (Cbz) protecting group to the piperidine nitrogen.

-

Esterification: Conversion of the carboxylic acid at the 3-position to its methyl ester.

-

α-Methylation: Introduction of a methyl group at the carbon adjacent to the newly formed ester.

An alternative strategy involves the initial synthesis of 3-methylpiperidine-3-carboxylic acid, followed by N-protection and esterification. However, the former approach, starting with the manipulation of the piperidine-3-carboxylate scaffold, is often more direct.

Starting Materials

A critical consideration for any synthetic campaign is the selection of an appropriate starting material. The choice is often dictated by commercial availability, cost, and the overall efficiency of the synthetic route. The following table summarizes the most viable starting materials for the synthesis of this compound.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |

| Methyl piperidine-3-carboxylate |  | C₇H₁₃NO₂ | 143.18 | Commercially available. Requires N-protection and subsequent C-3 methylation. |

| N-Cbz-piperidine-3-carboxylic acid |  | C₁₄H₁₇NO₄ | 263.29 | Commercially available. Requires esterification and C-3 methylation. |

| Methyl 1-Cbz-piperidine-3-carboxylate |  | C₁₅H₁₉NO₄ | 277.31 | Commercially available intermediate. Only requires the final C-3 methylation step.[1][2] |

Experimental Protocols

The following section provides detailed experimental protocols for a plausible synthetic route starting from the commercially available Methyl 1-Cbz-piperidine-3-carboxylate . This starting material is advantageous as it only requires the final, crucial C-3 methylation step.

α-Methylation of Methyl 1-Cbz-piperidine-3-carboxylate

The introduction of the methyl group at the C-3 position is achieved via enolate alkylation. This reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon, followed by quenching the resulting enolate with a methylating agent.

Reaction Scheme:

Experimental Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise to the reaction flask while maintaining the temperature at -78 °C.

-

Substrate Addition: A solution of Methyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | Methyl 1-Cbz-piperidine-3-carboxylate |

| Reagents | Lithium diisopropylamide (LDA), Methyl iodide (CH₃I) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | ~14 hours |

| Yield | 75-85% (typical) |

| Purity | >95% (after chromatography) |

Alternative Synthetic Steps

For researchers starting from other precursors, the following protocols for N-protection and esterification are provided.

N-Cbz Protection of Methyl piperidine-3-carboxylate

Experimental Procedure:

-

Methyl piperidine-3-carboxylate (1.0 equivalent) is dissolved in dichloromethane (DCM, 10 mL per 1 mmol).

-

An aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 equivalents) is added, and the biphasic mixture is cooled to 0 °C.

-

Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated to yield the N-protected product.

Esterification of N-Cbz-piperidine-3-carboxylic acid

Experimental Procedure:

-

N-Cbz-piperidine-3-carboxylic acid (1.0 equivalent) is suspended in methanol (MeOH, 15 mL per 1 mmol).

-

The mixture is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 equivalents) is added dropwise.

-

The reaction mixture is then heated to reflux for 3-4 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated NaHCO₃ solution.

-

The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a logical workflow, highlighting the key decision points based on the chosen starting material.

References

Stereoselective Synthesis of 3-Methylpiperidine-3-carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. The precise control of the stereochemistry at the C3-position, which constitutes a quaternary stereocenter, is crucial for elucidating structure-activity relationships and optimizing pharmacological profiles. This technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of 3-methylpiperidine-3-carboxylate derivatives, with a focus on chiral auxiliary-mediated methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Synthetic Strategies

The construction of the chiral quaternary center at the 3-position of the piperidine ring presents a significant synthetic challenge. The most prevalent and reliable methods rely on the use of chiral auxiliaries to direct the stereoselective alkylation of a piperidine-3-carboxylate precursor. Evans oxazolidinones and pseudoephedrine-based auxiliaries are among the most successful and widely employed for this purpose.[1][2]

Chiral Auxiliary-Mediated Diastereoselective Alkylation

This strategy involves the temporary attachment of a chiral auxiliary to the piperidine-3-carboxylic acid backbone. The chiral environment created by the auxiliary then directs the facial selectivity of the enolate alkylation, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched 3-methylpiperidine-3-carboxylate derivative.

General Workflow:

Figure 1: General workflow for chiral auxiliary-mediated synthesis.

Key Methodologies and Experimental Protocols

Evans Oxazolidinone Auxiliary Approach

Evans oxazolidinones are powerful chiral auxiliaries that have been extensively used in asymmetric synthesis, including the diastereoselective alkylation of carboxylic acid derivatives.[1][3] The rigid chelated transition state formed during enolization and subsequent alkylation provides a high degree of stereocontrol.

Reaction Scheme:

Figure 2: Diastereoselective methylation using an Evans auxiliary.

Experimental Protocol: Diastereoselective Methylation of an N-Boc-piperidine-3-carboxylate Derivative using an Evans-type Oxazolidinone

This protocol is a representative example based on established procedures for the alkylation of Evans auxiliaries.[2]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.1 eq.) in anhydrous THF (0.2 M) and add a coupling agent such as CDI (1.1 eq.). Stir for 1 hour at room temperature.

-

Add the activated carboxylic acid solution to the lithium salt of the oxazolidinone at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acylated oxazolidinone.

Step 2: Diastereoselective Methylation

-

Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.

-

Add methyl iodide (1.5 eq.) dropwise and stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified methylated product (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M).

-

Cool the solution to 0 °C and add lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq., 30% aqueous solution).

-

Stir the reaction vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of Na₂SO₃.

-

Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄ and concentrated to yield the enantioenriched N-Boc-3-methylpiperidine-3-carboxylic acid.

-

The carboxylic acid can be converted to its corresponding ester (e.g., ethyl ester) using standard esterification conditions (e.g., ethanol, cat. H₂SO₄).

Quantitative Data for Chiral Auxiliary-Mediated Alkylations

| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | MeI | NaHMDS | THF | -78 | >95:5 | 85-95 | [2] |

| (S)-4-Benzyl-2-oxazolidinone | MeI | LDA | THF | -78 | >90:10 | 80-90 | [1] |

| (+)-Pseudoephedrine | MeI | LDA | THF | -78 | >95:5 | 85-95 | [4] |

Note: The data presented in this table are representative values from the literature for analogous alkylation reactions and may vary depending on the specific substrate and reaction conditions.

Pseudoephedrine Auxiliary Approach

Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylations. Amides derived from pseudoephedrine can be deprotonated to form a stable chelated enolate, which then reacts with high diastereoselectivity. A key advantage of this auxiliary is its facile removal under mild conditions to provide the corresponding carboxylic acid, aldehyde, or ketone.[4]

Reaction Scheme:

References

An In-depth Technical Guide to the Cbz Protection of 3-Methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis involving the protection of the secondary amine in 3-methylpiperidine-3-carboxylate using the carboxybenzyl (Cbz) protecting group. This process is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules where the reactivity of the piperidine nitrogen needs to be temporarily masked. This document details the reaction mechanism, experimental protocols, and key data for the resulting N-Cbz protected compound.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The Cbz protection of 3-methylpiperidine-3-carboxylate yields 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid or its corresponding ester, a valuable building block in medicinal chemistry. The presence of the methyl group at the 3-position introduces a chiral center, making stereoselective synthesis and analysis important considerations.

Reaction Mechanism and Signaling Pathway

The Cbz protection of the secondary amine in 3-methylpiperidine-3-carboxylate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: Reaction mechanism for the Cbz protection of 3-methylpiperidine-3-carboxylate.

Experimental Protocols

Materials:

-

3-Methylpiperidine-3-carboxylate (or its ethyl ester)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 3-methylpiperidine-3-carboxylate (1.0 eq.) in a 2:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (2.0 eq.) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 - 1.5 eq.) dropwise to the cooled and stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The resulting residue can be purified by silica gel column chromatography if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data

Due to the absence of a specific literature report for the Cbz protection of 3-methylpiperidine-3-carboxylate, the following table presents typical data for the Cbz protection of a generic piperidine derivative to provide an expected range for yield and purity.

| Parameter | Value | Reference |

| Starting Material | Piperidine Derivative | General Protocols |

| Reagent | Benzyl Chloroformate | General Protocols |

| Base | Sodium Bicarbonate | General Protocols |

| Solvent | THF/Water or DCM/Water | General Protocols |

| Reaction Temperature | 0 °C to Room Temperature | General Protocols |

| Reaction Time | 2 - 4 hours | General Protocols |

| Typical Yield | 85 - 95% | General Protocols |

| Purity | >95% (after chromatography) | General Protocols |

Spectroscopic Data (Predicted and from Related Compounds)

The following data for the closely related compound, ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate , can be used as a reference for characterization.

1H NMR (CDCl₃, 400 MHz):

-

δ 7.40-7.28 (m, 5H, Ar-H)

-

δ 5.14 (s, 2H, O-CH₂-Ph)

-

δ 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)

-

δ 3.8-3.2 (m, 4H, piperidine ring protons at C2 and C6)

-

δ 2.0-1.5 (m, 4H, piperidine ring protons at C4 and C5)

-

δ 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)

-

δ 1.15 (s, 3H, C3-CH₃)

13C NMR (CDCl₃, 100 MHz):

-

δ 174.5 (C=O, ester)

-

δ 155.0 (C=O, carbamate)

-

δ 136.5 (Ar-C)

-

δ 128.5, 128.0, 127.8 (Ar-CH)

-

δ 67.2 (O-CH₂-Ph)

-

δ 60.8 (O-CH₂)

-

δ 45.0 (piperidine C3)

-

δ 44.5, 43.8 (piperidine C2, C6)

-

δ 34.0, 25.0 (piperidine C4, C5)

-

δ 22.0 (C3-CH₃)

-

δ 14.1 (O-CH₂-CH₃)

IR (neat, cm-1):

-

~2970 (C-H stretch, alkyl)

-

~1735 (C=O stretch, ester)

-

~1695 (C=O stretch, carbamate)

-

~1420 (C-N stretch)

-

~1230, 1100 (C-O stretch)

Mass Spectrometry (ESI-MS):

-

Calculated for C₁₆H₂₁NO₄ [M+H]⁺: 292.15

-

Found: 292.15

Experimental Workflow

The overall workflow for the Cbz protection of 3-methylpiperidine-3-carboxylate can be visualized as follows:

Caption: General experimental workflow for Cbz protection.

Conclusion

The Cbz protection of 3-methylpiperidine-3-carboxylate is a straightforward yet critical transformation in synthetic organic chemistry. The protocol outlined in this guide, based on well-established procedures for similar substrates, provides a reliable method for achieving this protection in high yields. Proper execution of the reaction and purification steps, coupled with thorough analytical characterization, will ensure the successful synthesis of this valuable building block for drug discovery and development. Researchers should pay close attention to the quality of reagents, particularly the moisture-sensitive benzyl chloroformate, to ensure optimal reaction outcomes.

References

A Technical Guide to the Physical Characteristics of Cbz-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and biologically active compounds. The protection of the piperidine nitrogen is a crucial step in the multi-step synthesis of these molecules, enabling regioselective functionalization. The Carboxybenzyl (Cbz) group is a widely utilized protecting group for this purpose due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1] Understanding the physical characteristics of the resulting Cbz-protected piperidine intermediates is paramount for process development, purification, and formulation in drug discovery and development.

This technical guide provides a comprehensive overview of the key physical properties of various Cbz-protected piperidines, detailed experimental protocols for their determination, and a visual workflow for their characterization.

Core Physical Characteristics

The introduction of the Cbz group and other substituents onto the piperidine ring significantly influences the molecule's physical properties, such as melting point, boiling point, and solubility. Generally, Cbz-protected piperidines are white to off-white crystalline solids at room temperature.[1] Their solubility is typically low in water but good in common organic solvents like dichloromethane, chloroform, and alcohols.[2]

Data Summary of Cbz-Protected Piperidines

The following tables summarize key physical data for a range of Cbz-protected piperidine derivatives, providing a comparative reference for researchers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| (R)-(+)-1-Cbz-2-piperidinecarboxylic acid | 28697-09-8 | C₁₄H₁₇NO₄ | 263.29 | 111-115 | White to off-white crystalline powder[1] |

| 1-N-Cbz-3-aminopiperidine | 711002-74-3 | C₁₃H₁₈N₂O₂ | 234.29 | 168-170 | Not Specified |

| (R)-N-Cbz-Piperidine-3-carboxylic acid | 78190-11-1 | C₁₄H₁₇NO₄ | 263.29 | 90-94 | Not Specified |

| 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | 10314-98-4 | C₁₄H₁₇NO₄ | 263.29 | Not Specified | White powder[3] |

| 4-Amino-1-Cbz-piperidine-4-carboxylic acid | 115655-41-9 | C₁₄H₁₈N₂O₄ | 278.30 | Not Specified | Not Specified |

| N-Cbz-4-Hydroxypiperidine | 135764-72-8 | C₁₃H₁₇NO₃ | 235.28 | Not Specified | Not Specified |

| Compound Name | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

| (S)-3-N-Cbz-amino-piperidine | 396.3 at 760 mmHg | 193.5 | 1.13 |

| 1-N-Cbz-3-aminopiperidine | 367.2 (Predicted) | Not Specified | 1.151 (Predicted) |

Experimental Protocols

Accurate determination of physical characteristics is essential for compound identification, purity assessment, and process optimization. The following sections detail standard experimental procedures for key physical property measurements.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered Cbz-protected piperidine is loaded into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to pack the sample at the sealed end.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or Mel-Temp.[5]

-

Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.[5]

-

Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the anticipated melting point. The heating rate is then slowed to 1-2°C per minute.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Testing

Solubility profiling is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

-

Initial Solvent Screening: Approximately 10 mg of the solid Cbz-protected piperidine is placed in a small test tube.[6]

-

Solvent Addition: 0.5 mL of a selected solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane) is added.[7]

-

Observation: The mixture is agitated vigorously for 1-2 minutes. The compound is classified as "soluble" if no solid particles are visible, "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.[6][8]

-

pH-Dependent Solubility (for acidic or basic derivatives): For compounds with acidic (e.g., carboxylic acid) or basic (e.g., amino) functional groups, solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to provide further structural insights.[9][10] A water-insoluble compound that dissolves in 5% NaOH is likely an acid.[7] A compound that dissolves in 5% HCl is likely a base.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Cbz-protected piperidines, providing detailed information about the carbon-hydrogen framework.

Protocol:

-

Sample Preparation: 5-20 mg of the Cbz-protected piperidine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: The acquired spectra are processed by applying Fourier transformation, phase correction, and baseline correction.[11] For ¹H NMR, the signals are integrated to determine proton ratios.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation: For solid samples, a small amount is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[12] Alternatively, a KBr disk or a Nujol mull can be prepared.[13]

-

Background Scan: A background spectrum of the empty spectrometer is recorded.

-

Sample Scan: The sample is scanned to obtain its IR spectrum.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key absorbances for Cbz-protected piperidines include:

-

C=O stretch (urethane): ~1680-1700 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-O stretch: ~1200-1300 cm⁻¹

-

N-H stretch (if present): ~3300-3500 cm⁻¹

-

O-H stretch (if present): ~3200-3600 cm⁻¹ (broad)[12]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized Cbz-protected piperidine.

Caption: Workflow for the characterization of a Cbz-protected piperidine.

Conclusion

A thorough understanding and accurate determination of the physical characteristics of Cbz-protected piperidines are indispensable for the successful development of piperidine-based pharmaceuticals. The data and protocols presented in this guide offer a valuable resource for researchers and scientists, facilitating efficient and informed decision-making throughout the drug development pipeline. The stability and versatility of the Cbz protecting group, combined with a clear understanding of the physical properties of the resulting intermediates, will continue to support the synthesis of novel and complex bioactive molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. leapchem.com [leapchem.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. webassign.net [webassign.net]

The Dawn of Synthetic Pain Relief: A Technical History of Substituted Piperidine Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and safe analgesics is a cornerstone of medicinal chemistry. Within this pursuit, the discovery and development of substituted piperidine carboxylates mark a pivotal moment, heralding the age of synthetic opioids. This class of compounds, born from the structural simplification of morphine, has given rise to some of the most powerful pain management agents known, fundamentally transforming anesthesia and the treatment of severe pain. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying these critical therapeutic agents. It delves into their synthesis, pharmacological properties, and the experimental methods used to characterize them, offering a detailed resource for professionals in drug development and research.

A Serendipitous Discovery and the Rise of a New Analgesic Class

The story of substituted piperidine carboxylates begins not with a targeted search for a new painkiller, but with the investigation of potential anticholinergic agents.

Pethidine: The Archetype

In the late 1930s, German chemist Otto Eisleb, working at IG Farben, synthesized a series of compounds with a 4-phenylpiperidine core.[1] One of these, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, was initially investigated for its smooth muscle-relaxing properties.[2][3] It was his colleague, Otto Schaumann, who first recognized its potent analgesic properties in 1938.[1][4] This compound, later named pethidine (and meperidine in the United States), became the first fully synthetic opioid and the prototype for a vast family of analgesics.[1][3] Patented in 1937 and approved for medical use in 1943, pethidine was widely adopted, for a time being the opioid of choice for many physicians.[1]

A significant drawback of pethidine, however, is its metabolism to norpethidine, a toxic metabolite with convulsant and hallucinogenic effects.[1][3] This toxicity, particularly with long-term use or in patients with renal impairment, has led to a decline in its use.[3][5]

The Janssen School and the Fentanyl Revolution

The mid-20th century saw a surge in research to develop more potent and safer opioids based on the pethidine scaffold. A pivotal figure in this era was Dr. Paul Janssen of Janssen Pharmaceutica in Belgium.[6] In 1959, his team synthesized fentanyl, a compound that was approximately 50 to 100 times more potent than morphine.[7] Fentanyl's high potency, rapid onset, and short duration of action made it an ideal anesthetic and analgesic for surgical procedures.[7][8] It was introduced as an intravenous anesthetic in the 1960s under the brand name Sublimaze.[6]

The success of fentanyl spurred the development of a series of analogues, often referred to as "fentanyls," each with a unique pharmacological profile:

-

Sufentanil: Developed to be even more potent than fentanyl (approximately 5-10 times), it is used in major surgical procedures, particularly in cardiac surgery.[9]

-

Alfentanil: Characterized by a very rapid onset and short duration of action, making it suitable for short, painful procedures.[10]

-

Remifentanil: A significant innovation, remifentanil contains an ester linkage that is rapidly hydrolyzed by non-specific esterases in the blood and tissues.[11][12] This results in an ultra-short, predictable duration of action, independent of liver or kidney function.[11][13]

-

Carfentanil: One of the most potent opioids known, estimated to be 10,000 times more potent than morphine.[14][15] Due to its extreme potency, its use is restricted to veterinary medicine for tranquilizing large animals.[14]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent substituted piperidine carboxylates, allowing for a direct comparison of their pharmacological properties.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | μ-Opioid Receptor Ki (nM) | Reference |

| Fentanyl | 1.2 - 1.6 | [16][17] |

| Sufentanil | 0.40 | [18] |

| Alfentanil | 38.9 | [18] |

| Remifentanil | 0.60 | [18] |

| Carfentanil | 0.19 - 0.22 | [16][18] |

Table 2: In Vitro Functional Potency (EC50)

| Compound | Assay | EC50 (nM) | Reference |

| Fentanyl | [³⁵S]GTPγS binding | 1.7 - 32 | [19] |

| Morphine | [³⁵S]GTPγS binding | 17 - 430 | [19] |

| Cyclopropylfentanyl | [³⁵S]GTPγS binding | 4.3 - 55 | [19] |

| Cyclobutylfentanyl | [³⁵S]GTPγS binding | 6.2 - 160 | [19] |

| Cyclopentylfentanyl | [³⁵S]GTPγS binding | 13 - 600 | [19] |

| Carfentanil | cAMP inhibition | ~0.5 (relative to fentanyl) | [20] |

Table 3: In Vivo Analgesic Potency (ED50)

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| Spirocyclic prodine analogue (4c) | Mouse | Writhing test | 9.2 | [21] |

Note: Comprehensive and directly comparable ED50 data for all key substituted piperidine carboxylates from a single study is limited in the publicly available literature.

Table 4: Pharmacokinetic Properties in Humans

| Compound | Elimination Half-life | Volume of Distribution | Clearance | Primary Metabolism | Reference |

| Pethidine | 2.5 - 4 hours | 2.8 L/kg | 10.4 ml/kg/min | Hepatic (CYP3A4, CYP2B6) to Norpethidine | [21][22] |

| Fentanyl | 3 - 14.2 hours | 3.5 - 8 L/kg | 30 - 72 L/h | Hepatic (CYP3A4) to Norfentanyl | [8][23][24] |

| Sufentanil | ~2.7 hours | 1.7 - 2.9 L/kg | 12.7 ml/kg/min | Hepatic (N-dealkylation, O-demethylation) | [6][9][25][26] |

| Alfentanil | 1.5 - 1.8 hours | 0.4 - 1.0 L/kg | 456 ml/min | Hepatic (CYP3A4) to Noralfentanil | [2][27][28] |

| Remifentanil | 3 - 4 minutes (context-sensitive) | - | - | Non-specific esterases in blood and tissue | [11][12][29] |

| Carfentanil | 5.7 - 7.7 hours | - | - | Hepatic | [14][30][31] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of key substituted piperidine carboxylates and the assays used for their pharmacological characterization.

Synthesis of Substituted Piperidine Carboxylates

The classical synthesis of pethidine involves a two-step process starting from N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide.[32]

-

Cyclization: A condensation reaction between N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide in the presence of a strong base like sodium amide (NaNH₂) forms the 1-methyl-4-phenyl-4-cyanopiperidine intermediate.[32]

-

Hydrolysis and Esterification: The cyano group of the piperidine derivative is then hydrolyzed to a carboxylic acid, followed by Fischer esterification with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield pethidine.[32]

An efficient, three-step synthesis of fentanyl has been described, starting from 4-piperidone monohydrate hydrochloride.[6][28]

-

N-Alkylation: 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to yield N-phenylethylpiperidin-4-one.[6][28]

-

Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[6][28]

-

Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) to yield fentanyl.[6][28]

The synthesis of remifentanil can be achieved through a multi-step process starting from 4-piperidone hydrate hydrochloride.[16][33]

-

Michael Addition: 4-piperidone hydrate hydrochloride is reacted with methyl acrylate in the presence of a base like potassium carbonate to form methyl 3-(4-oxo-1-piperidine)propanoate.[16]

-

Strecker-type Reaction: The resulting keto-ester undergoes a Strecker-type reaction with aniline and a cyanide source to produce methyl 3-(4-phenylamino-4-cyano-1-piperidine)propanoate.[16]

-

Acylation: The anilino-nitrile intermediate is then acylated with propionyl chloride.[16][33]

-

Nitrile to Ester Conversion: The nitrile group is converted to a methyl ester, often in a one-pot reaction with the acylation step, to yield remifentanil.[16][33]

Carfentanil synthesis can be accomplished from 1-(β-phenethyl)-4-piperidone.[19]

-

Strecker Synthesis: 1-(β-phenethyl)-4-piperidone is reacted with aniline and potassium cyanide in glacial acetic acid to form 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carbonitrile.[19]

-

Formylation and Hydrolysis: The intermediate is treated with a mixture of formic acid and acetic anhydride, followed by hydrolysis to yield the corresponding formamide.

-

Esterification: The nitrile is converted to a methyl ester.[19]

-

Acylation: The final step involves acylation with propionic anhydride followed by workup and crystallization to yield carfentanil oxalate.[19]

Pharmacological Assays

This assay determines the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

-

Membrane Preparation: Cell membranes expressing the recombinant human μ-opioid receptor are thawed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[24]

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Assay buffer, a radiolabeled ligand (e.g., [³H]-DAMGO), and the membrane suspension.[24]

-

Non-specific Binding: Assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone), and the membrane suspension.[24]

-

Competitive Binding: Assay buffer, the radioligand, and varying concentrations of the test compound.[24]

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.[24]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[24]

-

Washing: The filters are washed with ice-cold assay buffer.[24]

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competitive binding data. The Ki is then calculated using the Cheng-Prusoff equation.[24]

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

-

Membrane Incubation: Cell membranes expressing the opioid receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.[22][34]

-

Reaction Termination: The reaction is terminated by rapid filtration.

-

Scintillation Counting: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filter is quantified by scintillation counting.[34]

-

Data Analysis: The data is analyzed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).[34]

This test measures the latency of a pain response to a thermal stimulus.

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-55°C).[9][12]

-

Procedure: A rodent is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., paw licking, jumping) is recorded as the latency.[9][12]

-

Drug Administration: The test compound is administered, and the latency is measured again at various time points.

-

Data Analysis: An increase in the response latency indicates an analgesic effect. The ED50 (the dose that produces a maximal effect in 50% of the subjects) can be calculated.

This test measures the latency of a reflexive withdrawal of the tail from a thermal stimulus.

-

Apparatus: A focused beam of light or a heated wire is applied to the animal's tail.[1][14]

-

Procedure: The time taken for the animal to flick its tail away from the heat source is measured.[1][14] A cut-off time is set to prevent tissue damage.[14]

-

Drug Administration: The test compound is administered, and the tail-flick latency is re-measured.

-

Data Analysis: An increase in latency is indicative of analgesia.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Signaling Pathways

The analgesic effects of substituted piperidine carboxylates are primarily mediated by their agonism at the μ-opioid receptor, a G-protein coupled receptor (GPCR).

Caption: μ-Opioid receptor signaling cascade.

Experimental Workflows

The characterization of substituted piperidine carboxylates involves a series of well-defined experimental workflows.

Caption: Drug discovery workflow for opioid analgesics.

Conclusion

The discovery of substituted piperidine carboxylates represents a landmark achievement in medicinal chemistry, fundamentally altering the landscape of pain management and anesthesia. From the serendipitous identification of pethidine's analgesic properties to the rational design of ultra-potent and ultra-short-acting fentanyls, this class of compounds exemplifies the power of synthetic chemistry to address critical medical needs. The continued study of their structure-activity relationships, signaling pathways, and metabolic fates is crucial for the development of safer and more effective analgesics. This technical guide provides a foundational resource for researchers and drug development professionals, encapsulating the rich history and core scientific principles of these indispensable therapeutic agents.

References

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of alfentanil in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. radiusanesthesia.com [radiusanesthesia.com]

- 4. Clinical pharmacokinetics of pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. The pharmacokinetics of sufentanil in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fentanyl - Wikipedia [en.wikipedia.org]

- 8. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. litfl.com [litfl.com]

- 11. The pharmacokinetics of remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Carfentanil - Wikipedia [en.wikipedia.org]

- 15. Carfentanil | C24H30N2O3 | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. mdpi.com [mdpi.com]

- 19. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. A review of factors explaining variability in fentanyl pharmacokinetics; focus on implications for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics of sufentanil in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. calonmedical.com [calonmedical.com]

- 27. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The Pharmacokinetics and Pharmacodynamics of Carfentanil After Recreational Exposure: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Pharmacokinetics and pharmacodynamics of remifentanil. II. Model application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate, a notable derivative of the piperidine scaffold, serves as a crucial building block in medicinal chemistry and organic synthesis. The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The strategic placement of a methyl group at the 3-position and the presence of a carboxybenzyl (Cbz) protecting group on the nitrogen atom, along with a methyl ester, provide a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate | N/A |

| Synonyms | Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, 1-Benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate | N/A |

| Molecular Formula | C₁₆H₂₁NO₄ | [1] |

| Molecular Weight | 291.34 g/mol | [1] |

| CAS Number | 174543-82-9 | N/A |

Experimental Protocols: Synthesis

The synthesis of methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate can be achieved through a two-step process starting from 3-methylpiperidine-3-carboxylic acid. This involves the protection of the secondary amine with a carboxybenzyl group, followed by the esterification of the carboxylic acid.

Step 1: N-Protection of 3-Methylpiperidine-3-carboxylic acid

This procedure is adapted from standard protocols for the N-Cbz protection of amino acids.

Reaction:

Procedure:

-

Dissolve 3-methylpiperidine-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid.

Step 2: Esterification of 1-(Benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid

This procedure follows a standard acid-catalyzed esterification method.

Reaction:

References

Molecular weight and formula of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential applications of this compound in research and development.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| CAS Number | 174543-82-9 |

| Canonical SMILES | CN(C(=O)OCC1=CC=CC=C1)C2CCCC(C2)(C)C(=O)OC |

| IUPAC Name | methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate |

Synthetic Protocol: Representative α-Methylation

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative procedure can be extrapolated from general methods for the α-alkylation of piperidine carboxylates. The following protocol describes a plausible synthetic route starting from the commercially available precursor, Methyl 1-Cbz-piperidine-3-carboxylate.

Objective: To synthesize this compound via α-methylation of Methyl 1-Cbz-piperidine-3-carboxylate.

Materials:

-